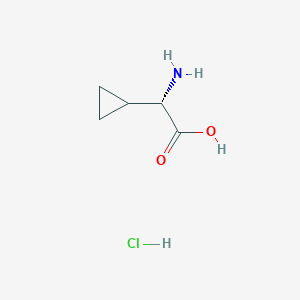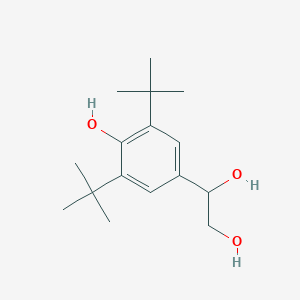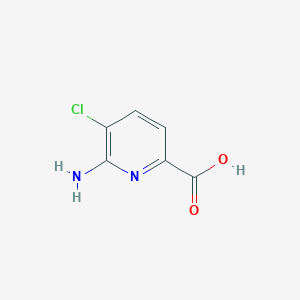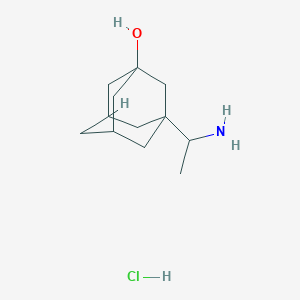
3-(1-Aminoethyl)adamantan-1-ol hydrochloride
Descripción general
Descripción
3-(1-Aminoethyl)adamantan-1-ol hydrochloride, also known as 1-aminoethyladamantane hydrochloride (AEA-HCl), is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. AEA-HCl has a wide range of applications in the fields of biochemistry, pharmacology, and neuroscience. It is a highly versatile compound that can be used for a variety of research purposes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Adamantane Derivatives : 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is involved in the synthesis of various adamantane derivatives. For instance, β-aminoketones of the adamantane series, such as 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, are synthesized through reactions like the Mannich reaction (Makarova, Moiseev, & Zemtsova, 2002). Additionally, adamantane-1-ol derivatives serve as starting compounds in synthesizing significant pharmaceuticals like memantine and rimantadine (Khusnutdinov & Oshnyakova, 2015).
Pharmaceutical Applications
- Antiviral Properties : Adamantyl-containing β-aminoketones, including derivatives similar to this compound, show antiviral properties. They are used as initial materials in synthesizing biologically active compounds (Makarova et al., 2001).
- Synthesis of Memantine Hydrochloride : This compound plays a role in the synthesis of Memantine hydrochloride, a treatment for Alzheimer's disease. A practical synthesis method starting from dimethyl-adamantane has been established (Madhra, Sharma, & Khanduri, 2007).
Material Science and Engineering
- Development of Novel Compounds : The compound is used in developing new materials, such as the synthesis of 3,5-bis(hydroxymethyl)adamantan-1-ols and its derivatives, which have potential applications in various fields (Ivleva, Kazakova, & Klimochkin, 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(1-aminoethyl)adamantan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11;/h8-10,14H,2-7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMQOOWYJIKUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033878.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033879.png)
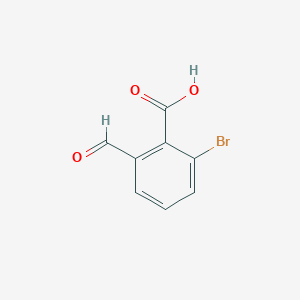
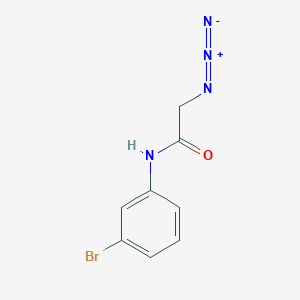
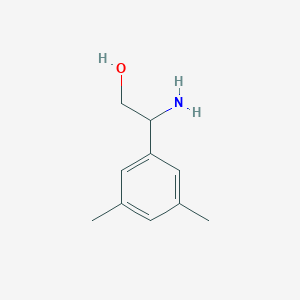
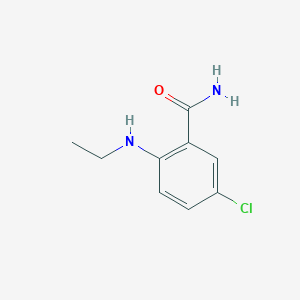
![3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B3033890.png)
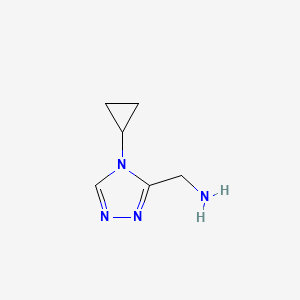
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3033893.png)
